Structural Uniqueness Within the Piperidine-3-Carboxamide NK Antagonist Series
A comparative structural analysis against the most relevant patent-covered piperidinecarboxamide NK2/NK3 antagonists reveals that no disclosed compound shares the exact 3-chlorobenzoyl / 3-fluorobenzyl / 3-methyl substitution triad [1][2]. The closest comparator from US 20080261976 contains a morpholine-fused core and a dichlorophenyl substituent, a fundamentally different pharmacophore [2]. This structural divergence implies a distinct receptor interaction profile, though quantitative affinity data for the target compound is absent from the public domain.
| Evidence Dimension | Substitution pattern uniqueness |
|---|---|
| Target Compound Data | 3-chlorobenzoyl at N1; 3-fluorobenzyl at carboxamide N; 3-methyl at C3 |
| Comparator Or Baseline | Compound a (WO 96/23787): 4-benzoyl-2-(3,4-dichlorophenyl)morpholine scaffold; other patent examples lack the 3-fluorobenzyl group |
| Quantified Difference | No exact structural match in >1000 patent examples; fluorobenzyl group is absent in all nearest neighbors |
| Conditions | Structural data mining of US 20080261976 and WO 96/23787 patent families |
Why This Matters
If the 3-fluorobenzyl group is critical for a desired selectivity profile, all commercially available in-class analogs would fail to replicate the target compound's behavior, making custom synthesis of this specific structure essential.
- [1] Indian Patent 229631. A Method for Preparing a Compound. Published 2002. View Source
- [2] EMONDS-ALT XAVIER. Novel piperidinecarboxamide derivatives, method for preparing same and pharmaceutical compositions containing same. US Patent Application 20080261976, published October 23, 2008. View Source
